molecular formula C18H14O2S B8553332 1-[2-(Benzenesulfonyl)ethenyl]naphthalene CAS No. 56361-22-9

1-[2-(Benzenesulfonyl)ethenyl]naphthalene

Cat. No. B8553332
CAS RN: 56361-22-9
M. Wt: 294.4 g/mol
InChI Key: LNLWAVSTANMFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzenesulfonyl)ethenyl]naphthalene is a useful research compound. Its molecular formula is C18H14O2S and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56361-22-9

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethenyl]naphthalene

InChI

InChI=1S/C18H14O2S/c19-21(20,17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H

InChI Key

LNLWAVSTANMFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.186 g (1.0 mmol) of 2-(phenylsulfonyl)ethanol, 3 ml of acetonitrile was added, followed by 0.19 g (1.1 mmol) of methanesulfonic anhydride and 0.56 ml (4.0 mmol) of triethylamine, and the mixture was stirred for 5 hours at an internal temperature of 50° C. Subsequently, 0.22 ml (1.5 mmol) of 1-iodonaphthalene, 0.11 g (0.05 mmol) of palladium acetate, and 0.067 g (0.22 mmol) of tri(o-tolyl)phosphine were added thereto, and the mixture was then refluxed for 17 hours. After cooled to room temperature, the reaction mixture was concentrated and purified by column chromatography (hexane/ethyl acetate=80/20) to obtain 0.194 g of [2-(phenylsulfonyl)ethenyl]naphthalene. Yield: 66%.
Quantity
0.186 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Four
Quantity
0.067 g
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.